Methyl 2-(3-{[2-(methoxycarbonyl)phenyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)thiophene-3-carboxylate
Description
Methyl 2-(3-{[2-(methoxycarbonyl)phenyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene backbone substituted with a pyrrolidine-2,5-dione moiety and a methoxycarbonylphenylsulfanyl group. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, including Suzuki couplings or nucleophilic substitutions, to introduce the sulfanyl and ester functionalities .
Properties
IUPAC Name |
methyl 2-[3-(2-methoxycarbonylphenyl)sulfanyl-2,5-dioxopyrrolidin-1-yl]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6S2/c1-24-17(22)10-5-3-4-6-12(10)27-13-9-14(20)19(15(13)21)16-11(7-8-26-16)18(23)25-2/h3-8,13H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEANLSVWAOXHAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(3-{[2-(methoxycarbonyl)phenyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)thiophene-3-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms, such as:
- Inhibition of Enzymatic Activity : Many thiophene derivatives act as inhibitors of key enzymes involved in metabolic pathways. For example, they may inhibit enzymes like inosine monophosphate dehydrogenase (IMPDH), which is crucial in nucleotide synthesis.
- Cytotoxic Effects : Some studies have shown that related compounds exhibit cytotoxic effects against cancer cell lines. The presence of sulfur and nitrogen atoms in the structure may play a role in enhancing these effects.
Anticancer Activity
A study on thiophene derivatives highlighted their potential as anticancer agents. The compound was tested against various cancer cell lines, including human myelogenous leukemia (K562). Results indicated that it exhibited significant cytotoxicity, albeit less than some closely related compounds. The mechanism involved the inhibition of IMPDH, leading to an accumulation of IMP and a decrease in GTP levels .
Antimicrobial Activity
Another aspect of biological activity is antimicrobial efficacy. Thiophene derivatives have been studied for their ability to inhibit bacterial growth. The compound's structure suggests potential interactions with microbial enzymes or cell membranes, although specific data on this compound is limited.
Case Studies
- Study on Cytotoxicity : A comparative study evaluated the cytotoxic effects of various thiophene derivatives on K562 cells. This compound showed promising results, with a notable reduction in cell viability at certain concentrations .
- Enzyme Inhibition Study : A detailed analysis focused on the inhibition of IMPDH by thiophene-based compounds. The study found that structural modifications could enhance inhibitory potency, suggesting that this compound could be a candidate for further optimization in drug development .
Data Summary Table
Comparison with Similar Compounds
Structural Analogues in Sulfonylurea Herbicides
lists methyl esters of sulfonylurea herbicides, such as methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (metsulfuron methyl ester). While these compounds share the methyl benzoate core and sulfonylurea linkage, they differ in their heterocyclic substituents (e.g., triazine vs. pyrrolidinedione-thiophene). The triazine group in metsulfuron enhances herbicidal activity by inhibiting acetolactate synthase (ALS), whereas the pyrrolidinedione-thiophene system in the target compound may exhibit distinct biological or photophysical properties .
Thiophene-Based Analogues
The compound methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (Example 61, ) shares a thiophene-carboxylate backbone but incorporates a pyrazolopyrimidine-chromenone system.
Sulfanyl-Substituted Analogues
Compounds like 1-[[[(1R)-1-[3-[(1R)-1-[[[1-(Carboxymethyl)cyclopropyl]methyl]sulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid () feature sulfanyl linkages but lack the pyrrolidinedione-thiophene framework. These differences highlight how the target compound’s fused-ring system may improve stability or solubility compared to linear sulfanyl derivatives .
Data Tables and Research Findings
Table 1: Key Structural and Functional Comparisons
Table 2: Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
